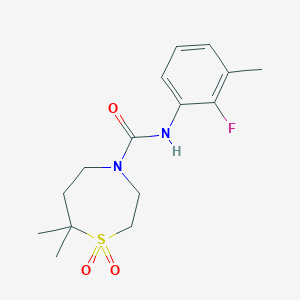![molecular formula C18H28N2O3 B7680141 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol](/img/structure/B7680141.png)
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol, also known as EMD 57283, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the 5-HT6 serotonin receptor, which is involved in various physiological processes such as learning, memory, and mood regulation.
Mécanisme D'action
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 acts as a selective antagonist of the 5-HT6 serotonin receptor. The 5-HT6 receptor is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the 5-HT6 receptor has been shown to modulate various neurotransmitter systems, including dopamine, acetylcholine, and glutamate. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 binds to the 5-HT6 receptor and blocks its activation, thereby modulating the downstream signaling pathways.
Biochemical and Physiological Effects:
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has been shown to have various biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has also been shown to modulate the release of various neurotransmitters, including dopamine, acetylcholine, and glutamate. The compound has been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has several advantages and limitations for lab experiments. The compound is highly selective for the 5-HT6 receptor and has minimal off-target effects. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, the compound has a relatively short half-life, which may limit its use in long-term studies. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 is also relatively expensive compared to other research compounds.
Orientations Futures
There are several future directions for the study of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283. The compound has shown promise as a therapeutic agent for the treatment of cognitive disorders such as Alzheimer's disease. Further studies are needed to investigate the long-term effects of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 and its potential side effects. The compound may also have potential as a tool for investigating the role of the 5-HT6 receptor in various physiological processes. Future studies may also focus on developing novel analogs of 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 with improved pharmacological properties.
Méthodes De Synthèse
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the synthesis of 3-ethoxy-4-(morpholin-4-yl)cyclobutanone, which is then reacted with 4-bromomethylphenol to form the intermediate product. The final step involves the reaction of the intermediate product with methylamine to yield 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283. The synthesis method has been optimized to maximize the yield and purity of the final product.
Applications De Recherche Scientifique
3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has been extensively studied for its potential use in scientific research. The compound has been shown to be a selective antagonist of the 5-HT6 serotonin receptor, which is involved in various physiological processes such as learning, memory, and mood regulation. 3-[[(3-Ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol 57283 has been used in various in vitro and in vivo studies to investigate the role of the 5-HT6 receptor in these processes. The compound has also been used to develop novel therapeutic agents for the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
3-[[(3-ethoxy-1-morpholin-4-ylcyclobutyl)methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-2-23-17-11-18(12-17,20-6-8-22-9-7-20)14-19-13-15-4-3-5-16(21)10-15/h3-5,10,17,19,21H,2,6-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWHRWHNWOXATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)(CNCC2=CC(=CC=C2)O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)

![2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)

![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)
![N-[(3-chloro-4-methylphenyl)methyl]-1-(3-methyl-4-methylsulfonylphenyl)methanamine](/img/structure/B7680106.png)

![2-[4-(Oxan-4-yloxy)piperidin-1-yl]-5-(trifluoromethyl)-1,3-thiazole](/img/structure/B7680122.png)
![N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-2-ethylsulfonylaniline](/img/structure/B7680126.png)
![1-[4-[(3-Chloro-4-methylphenyl)methylamino]piperidin-1-yl]-3-methoxypropan-1-one](/img/structure/B7680135.png)